molecular formula C12H15ClN2O2S B8575864 6-chloro-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 197017-03-1

6-chloro-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B8575864
Key on ui cas rn: 197017-03-1
M. Wt: 286.78 g/mol
InChI Key: IXRUZEMDNAMNFO-UHFFFAOYSA-N
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Patent
US06262058B1

Procedure details

In a sulfonation flask, 10.1 g (0.04 mol) of 2-propoxy-3-propyl-3H-thieno[2.3-d]pyrimidin-4-one are added with stirring to 50 ml of absolute pyridine. The internal temperature is then raised to 70-75° C. and 9.0 g (0.07 mol) of N-chlorosuccinimid (NCS) are added over about 10 minutes in smallish portions. After stirring for 2 hours at 70-75° C., the pyridine is removed in a water-jet vacuum and the residue taken up in ethyl acetate. After washing twice with cold dilute aqueous hydrochloric acid, drying over sodium sulfate and removing the solvent in a water-jet vacuum, the crude product is obtained. The purification of the crude product is accomplished by column chromatography over silica gel (eluant: ethyl acetate/hexane=1:5), giving 7.8 g 6-chloro-2-propoxy-3-propyl-3H-thieno[2.3-d]pyrimidin-4-one in the form of a white powder having a melting point of 62-65° C.
Name
2-propoxy-3-propyl-3H-thieno[2.3-d]pyrimidin-4-one
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[N:6]([CH2:15][CH2:16][CH3:17])[C:7](=[O:14])[C:8]2[CH:13]=[CH:12][S:11][C:9]=2[N:10]=1)[CH2:2][CH3:3].[Cl:18]N1C(=O)CCC1=O>N1C=CC=CC=1>[Cl:18][C:12]1[S:11][C:9]2[N:10]=[C:5]([O:4][CH2:1][CH2:2][CH3:3])[N:6]([CH2:15][CH2:16][CH3:17])[C:7](=[O:14])[C:8]=2[CH:13]=1

Inputs

Step One
Name
2-propoxy-3-propyl-3H-thieno[2.3-d]pyrimidin-4-one
Quantity
10.1 g
Type
reactant
Smiles
C(CC)OC=1N(C(C2=C(N1)SC=C2)=O)CCC
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
After stirring for 2 hours at 70-75° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the pyridine is removed in a water-jet vacuum
WASH
Type
WASH
Details
After washing twice with cold dilute aqueous hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
removing the solvent in a water-jet vacuum
CUSTOM
Type
CUSTOM
Details
the crude product is obtained
CUSTOM
Type
CUSTOM
Details
The purification of the crude product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC2=C(N=C(N(C2=O)CCC)OCCC)S1
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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